molecular formula C9H12N2OS B152156 2-Piperidino-1,3-thiazole-5-carbaldehyde CAS No. 129865-52-7

2-Piperidino-1,3-thiazole-5-carbaldehyde

Cat. No.: B152156
CAS No.: 129865-52-7
M. Wt: 196.27 g/mol
InChI Key: NWOAHSDBLWFXAG-UHFFFAOYSA-N
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Description

2-Piperidino-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C9H12N2OS. It is a heterocyclic compound containing a thiazole ring substituted with a piperidine group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazole with piperidine and an appropriate aldehyde source. One common method includes the use of 2-aminothiazole, piperidine, and paraformaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidino-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Piperidino-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidino-1,3-thiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Piperidino-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the piperidine and aldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOAHSDBLWFXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363172
Record name 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

129865-52-7
Record name 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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